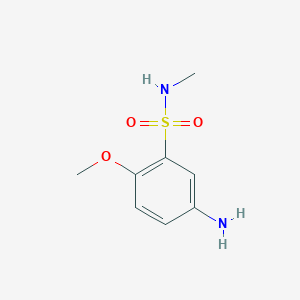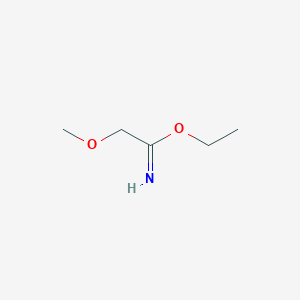
3-Bromopropane-1-sulfonamide
Overview
Description
“3-Bromopropane-1-sulfonamide” is a chemical compound with the CAS Number: 88496-95-1 . It has a molecular weight of 202.07 and its IUPAC name is 3-bromo-1-propanesulfonamide . The compound is stored at room temperature and is in solid form .
Molecular Structure Analysis
The InChI code for “3-Bromopropane-1-sulfonamide” is 1S/C3H8BrNO2S/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7) . This indicates that the compound consists of carbon ©, hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and sulfur (S) atoms .
Scientific Research Applications
Chemical Synthesis
3-Bromopropane-1-sulfonamide is used in chemical synthesis . It has a molecular weight of 202.07 and a linear formula of C3H8BrNO2S . It’s a solid substance stored in dry, room temperature conditions .
Sulfonimidates Synthesis
Sulfonimidates are organosulfur compounds that have seen a resurgence in interest due to their potential as intermediates to access other important organosulfur compounds . 3-Bromopropane-1-sulfonamide can be used in the synthesis of these sulfonimidates .
Asymmetric Syntheses
The stereogenic sulfur center of sulfonimidates, which can be synthesized from 3-Bromopropane-1-sulfonamide, can act as viable chiral templates that can be employed in asymmetric syntheses . This is an important application in the field of stereochemistry .
Precursor for Polymers
Sulfonimidates, which can be synthesized from 3-Bromopropane-1-sulfonamide, have been utilized as precursors for polymers . This makes 3-Bromopropane-1-sulfonamide valuable in the field of polymer chemistry .
Alkyl Transfer Reagents
Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . Since 3-Bromopropane-1-sulfonamide can be used to synthesize sulfonimidates, it indirectly contributes to this application .
Medicinal Chemistry
Sulfoximines, which can be synthesized from sulfonimidates, have increased prominence due to their medicinal chemistry properties . Therefore, 3-Bromopropane-1-sulfonamide, as a precursor to sulfonimidates, plays a role in medicinal chemistry .
Mechanism of Action
Target of Action
3-Bromopropane-1-sulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .
Mode of Action
Sulfonamides, including 3-Bromopropane-1-sulfonamide, inhibit the bacterial enzyme dihydropteroate synthase (DHPS) . This enzyme is involved in the synthesis of folic acid. By inhibiting DHPS, sulfonamides prevent the production of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of DHPS disrupts the folic acid synthesis pathway in bacteria . Folic acid is essential for the synthesis of nucleotides, the building blocks of DNA. Therefore, the inhibition of folic acid synthesis by sulfonamides leads to a decrease in DNA synthesis, which in turn inhibits bacterial growth and reproduction .
Pharmacokinetics
Sulfonamides generally have high gastrointestinal absorption, indicating that they can be effectively absorbed after oral administration .
Result of Action
The inhibition of folic acid synthesis by 3-Bromopropane-1-sulfonamide leads to a decrease in bacterial DNA synthesis. This results in the inhibition of bacterial growth and reproduction, thereby exerting an antibacterial effect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromopropane-1-sulfonamide. For instance, the presence of sulfonamides in the aquatic environment can lead to the development of antimicrobial resistance, posing serious threats to ecosystems and human health . Furthermore, the physicochemical properties of the environment, such as pH and temperature, can affect the stability and activity of the compound .
Safety and Hazards
The safety information for “3-Bromopropane-1-sulfonamide” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-bromopropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8BrNO2S/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOYUUWBYQOIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)N)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopropane-1-sulfonamide | |
CAS RN |
88496-95-1 | |
| Record name | 3-bromopropane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



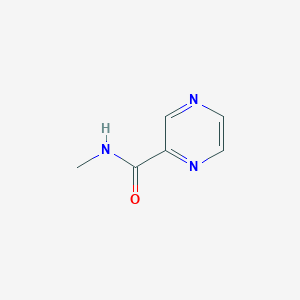
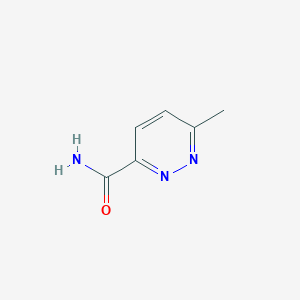
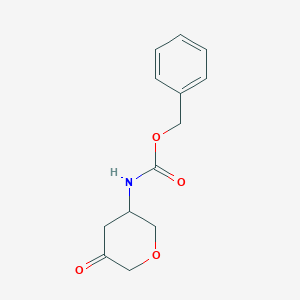
![2-Bromo-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B3293097.png)
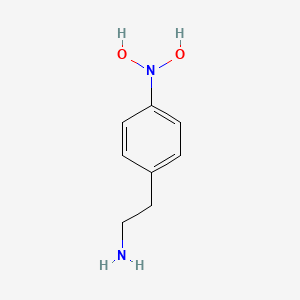

![[1-(4-Methylbenzyl)pyrrolidin-2-yl]methanol](/img/structure/B3293110.png)

![(1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B3293124.png)

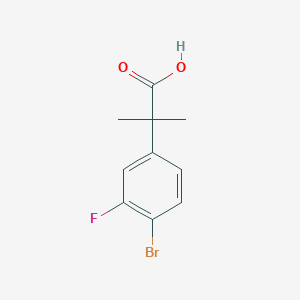
![Methyl 3-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B3293146.png)
